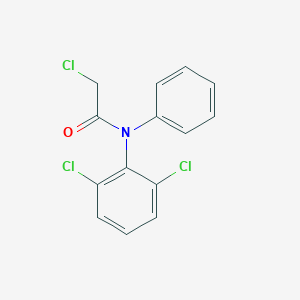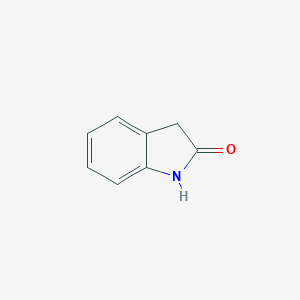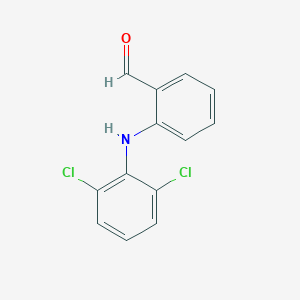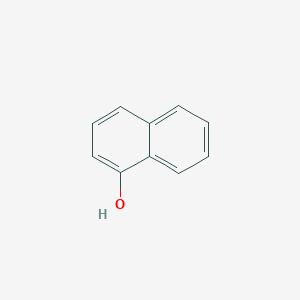
Levomedetomidine
Übersicht
Beschreibung
Synthesis Analysis
Levomedetomidine is a stereoisomer of medetomidine . The synthesis of this compound involves the use of specific enzymes and metabolic pathways . The hepatic clearance of this compound was predicted to be around 2.7-fold higher compared with dexmedetomidine .Molecular Structure Analysis
The molecular formula of this compound is C13H16N2 . It is a small molecule with an average mass of 200.279 Da .Chemical Reactions Analysis
This compound is metabolized mainly in the liver into inactive metabolites by glucuronidation and hydroxylation . The metabolism of this compound involves the action of UDP-glucuronosyl transferase (UGT) enzymes .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C13H16N2 and it has a formula weight of 236.7 .Wissenschaftliche Forschungsanwendungen
Pharmacological Effects in Animals Levomedetomidine's pharmacologic activity has been explored in various animal studies. For instance, a study found that high doses of this compound enhanced bradycardia and reduced the sedative and analgesic effects of dexmedetomidine in dogs (Kuusela et al., 2001). Another study showed that this compound had no sedative or analgesic effects on its own and exhibited different pharmacokinetic properties compared to dexmedetomidine (Kuusela et al., 2000).
Membrane Interaction Studies A study aimed to understand the membrane interactions of dexmedetomidine, clonidine, and this compound. It found that dexmedetomidine exhibited greater interactivity with certain membranes than this compound, indicating differences in lipophilicity and activity between these compounds (Mizogami & Tsuchiya, 2019).
Pharmacokinetic Behavior The pharmacokinetic behavior of dexmedetomidine, when administered as a pure enantiomer versus as part of a racemic mixture, was studied in beagles. This study showed that plasma concentrations of this compound were significantly lower than dexmedetomidine, indicating distinct pharmacokinetic profiles (Levionnois et al., 2022).
Clinical Effects and Stereoselectivity Research on the stereoselective effects of medetomidine, including this compound, highlighted its distinct central effects compared to its isomer. For instance, this compound showed no effect on blood pressure or catechol oxidation current, unlike dexmedetomidine (Hong et al., 1992).
Analytical Separation and Detection A study developed and validated a chiral LC-MS method for the enantiomeric resolution of medetomidine, including this compound, in equine plasma. This method provided effective separation and detection of these enantiomers, illustrating its importance in forensic toxicology and pharmacology (Karakka Kal et al., 2020).
Wirkmechanismus
Safety and Hazards
Levomedetomidine is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Eigenschaften
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119717-21-4 | |
| Record name | Levomedetomidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)










